molecular formula C20H16N4O B12542882 (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone CAS No. 821767-15-1

(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone

Cat. No.: B12542882
CAS No.: 821767-15-1
M. Wt: 328.4 g/mol
InChI Key: DRRAMGVRTONFNA-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring, a pyridine ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1H-indazole-3-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of automated reactors, continuous flow systems, and more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could bind to kinase enzymes, affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone apart is its unique combination of indazole and pyridine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

821767-15-1

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

1H-indazol-3-yl-[2-(pyridin-4-ylmethylamino)phenyl]methanone

InChI

InChI=1S/C20H16N4O/c25-20(19-15-5-1-4-8-18(15)23-24-19)16-6-2-3-7-17(16)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)

InChI Key

DRRAMGVRTONFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC=NC=C4

Origin of Product

United States

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